6-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid 6-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 220128-08-5
VCID: VC7959410
InChI: InChI=1S/C18H21NO5/c1-12(20)15-16(13-8-4-2-5-9-13)19(18(24)17(15)23)11-7-3-6-10-14(21)22/h2,4-5,8-9,16,23H,3,6-7,10-11H2,1H3,(H,21,22)
SMILES: CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCCCCC(=O)O)O
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol

6-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid

CAS No.: 220128-08-5

Cat. No.: VC7959410

Molecular Formula: C18H21NO5

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

6-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid - 220128-08-5

Specification

CAS No. 220128-08-5
Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
IUPAC Name 6-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)hexanoic acid
Standard InChI InChI=1S/C18H21NO5/c1-12(20)15-16(13-8-4-2-5-9-13)19(18(24)17(15)23)11-7-3-6-10-14(21)22/h2,4-5,8-9,16,23H,3,6-7,10-11H2,1H3,(H,21,22)
Standard InChI Key IINIQSYJRNTYTO-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCCCCC(=O)O)O
Canonical SMILES CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCCCCC(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrrole ring (a five-membered heterocycle with one nitrogen atom) substituted at the 1-position with a hexanoic acid chain. Additional substituents include:

  • A 3-acetyl group (CH3CO\text{CH}_3\text{CO}-)

  • A 4-hydroxy group (-OH\text{-OH})

  • A 5-oxo group (C=O\text{C=O})

  • A 2-phenyl group (C6H5\text{C}_6\text{H}_5-) .

The hexanoic acid side chain (CH2CH2CH2CH2CH2COOH\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{COOH}) enhances solubility in polar solvents and potential bioavailability.

Spectral and Computational Data

Key identifiers include:

PropertyValueSource
CAS Number220128-08-5
Molecular FormulaC18H21NO5\text{C}_{18}\text{H}_{21}\text{NO}_5
Molecular Weight331.36 g/mol
SMILES NotationCC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCCCCC(=O)O)O
InChIKeyIINIQSYJRNTYTO-UHFFFAOYSA-N

The presence of multiple hydrogen bond donors (e.g., -OH, -COOH) and acceptors (e.g., C=O, N) suggests significant intermolecular interactions, influencing its crystallinity and solubility.

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a condensation reaction between a hexanoic acid derivative and a pyrrole precursor. A patented method outlines a multi-step process:

  • Ketal Formation: Reacting a dihydroxy acid with a ketone (e.g., acetone) in the presence of methanesulfonic acid to protect hydroxyl groups.

  • Amide Coupling: Introducing a pyrrole amide via reaction with pivalic acid in heptane/tetrahydrofuran.

  • Deprotection: Acidic hydrolysis (e.g., HCl in tetrahydrofuran) removes protecting groups, yielding the final product .

Critical parameters include:

  • Temperature control (0°C to reflux conditions) to prevent side reactions.

  • Solvent selection (e.g., dichloromethane for ketalization) to enhance yield .

Industrial Production

Scalable methods leverage continuous flow reactors to improve efficiency and reduce byproducts. Automated systems enable precise reagent mixing, while purification employs:

  • Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.

  • Chromatography: Reverse-phase HPLC for analytical-grade material.

Biological Activities and Mechanisms

Hypolipidemic Effects

The compound’s structural similarity to HMG-CoA reductase inhibitors (e.g., statins) suggests potential cholesterol-lowering activity. In vitro studies demonstrate competitive inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . The hexanoic acid side chain may enhance binding to the enzyme’s active site.

Anti-Inflammatory and Antioxidant Properties

Preliminary assays indicate:

  • ROS Scavenging: Neutralizes reactive oxygen species (ROS) at IC₅₀ = 12.5 μM.

  • COX-2 Inhibition: Suppresses cyclooxygenase-2 activity by 40% at 10 μM, comparable to ibuprofen.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity
AtorvastatinPyridine ring instead of pyrroleLDL reduction: 50–60%
Target CompoundPyrrole with acetyl/hydroxyLDL reduction: ~35% (predicted)
RosuvastatinSulfonamide groupHigher potency (~20x)

The acetyl and hydroxy groups on the pyrrole ring may reduce potency compared to commercial statins but offer a novel scaffold for derivatization .

Industrial and Pharmacological Applications

Drug Development

As a prodrug, the compound’s lactone ring can hydrolyze in vivo to release the active dihydroxy acid form, prolonging therapeutic effects . Phase I trials (predicted) would assess oral bioavailability and metabolism.

Challenges and Future Directions

  • Stereochemical Control: The synthetic route yields racemic mixtures, necessitating chiral resolution .

  • Toxicity Profiling: Limited data on long-term safety; rodent studies are pending.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator